molecular formula C19H18NNaO8S B12282746 Fmoc-Thr(SO3Na)-OH

Fmoc-Thr(SO3Na)-OH

Cat. No.: B12282746
M. Wt: 443.4 g/mol
InChI Key: DUUMOTOMYSLKCC-NRNQBQMASA-M
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Description

Fmoc-Thr(SO3Na)-OH: is a modified amino acid derivative where the threonine residue is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group and the hydroxyl group is sulfonated to form a sodium sulfonate ester. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and ease of removal of the Fmoc protecting group under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Thr(SO3Na)-OH typically involves the protection of the amino group of threonine with the Fmoc group, followed by the sulfonation of the hydroxyl group. The Fmoc group is introduced using Fmoc chloride in the presence of a base such as sodium carbonate. The sulfonation is achieved using reagents like chlorosulfonic acid or sulfur trioxide-pyridine complex .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves automated SPPS techniques where the Fmoc-protected amino acid is coupled to a resin, followed by sequential addition of other amino acids to build the desired peptide chain .

Chemical Reactions Analysis

Types of Reactions: Fmoc-Thr(SO3Na)-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Deprotection: Free amino group.

    Coupling: Peptide bonds forming longer peptide chains.

    Sulfonation: Sodium sulfonate ester.

Scientific Research Applications

Chemistry: Fmoc-Thr(SO3Na)-OH is widely used in the synthesis of peptides and proteins, particularly in SPPS. It serves as a building block for the construction of complex peptide sequences .

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the development of peptide-based drugs .

Medicine: this compound is utilized in the design and synthesis of therapeutic peptides, including those with antimicrobial, antiviral, and anticancer properties .

Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide-based drugs. It is also employed in the development of diagnostic tools and biosensors .

Mechanism of Action

The mechanism of action of Fmoc-Thr(SO3Na)-OH involves its incorporation into peptide chains during SPPS. The Fmoc group protects the amino group during the synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation. The sulfonate group enhances the solubility and stability of the peptide, making it suitable for various biological and industrial applications .

Comparison with Similar Compounds

    Fmoc-Ser(SO3Na)-OH: Similar to Fmoc-Thr(SO3Na)-OH but with serine instead of threonine.

    Fmoc-Tyr(SO3Na)-OH: Contains tyrosine with a sulfonate group.

    Fmoc-Cys(SO3Na)-OH: Cysteine derivative with a sulfonate group.

Uniqueness: this compound is unique due to the presence of the threonine residue, which provides additional hydroxyl functionality compared to serine. This hydroxyl group can participate in hydrogen bonding and other interactions, making this compound a versatile building block in peptide synthesis .

Properties

Molecular Formula

C19H18NNaO8S

Molecular Weight

443.4 g/mol

IUPAC Name

sodium;[(1S,2R)-1-carboxy-1-(9H-fluoren-9-ylmethoxycarbonylamino)propan-2-yl] sulfate

InChI

InChI=1S/C19H19NO8S.Na/c1-11(28-29(24,25)26)17(18(21)22)20-19(23)27-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16;/h2-9,11,16-17H,10H2,1H3,(H,20,23)(H,21,22)(H,24,25,26);/q;+1/p-1/t11-,17+;/m1./s1

InChI Key

DUUMOTOMYSLKCC-NRNQBQMASA-M

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OS(=O)(=O)[O-].[Na+]

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OS(=O)(=O)[O-].[Na+]

Origin of Product

United States

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